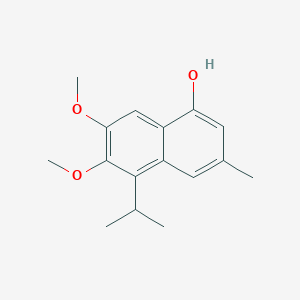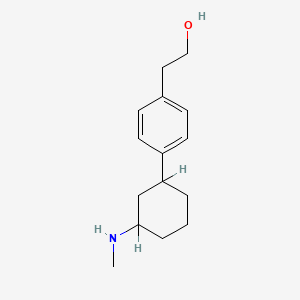
4-(3-(Methylamino)cyclohexyl)benzeneethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Methylamino)cyclohexyl)benzeneethanol is an organic compound with the molecular formula C15H23NO. It contains a cyclohexyl ring substituted with a methylamino group and a benzeneethanol moiety. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylamino)cyclohexyl)benzeneethanol typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the methylamino group. The final step involves the attachment of the benzeneethanol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-(3-(Methylamino)cyclohexyl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-(3-(Methylamino)cyclohexyl)benzeneethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3-(Methylamino)cyclohexyl)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
類似化合物との比較
4-(3-(Methylamino)cyclohexyl)benzeneethanol can be compared with other similar compounds, such as:
4-(Methylamino)cyclohexylmethanesulfonic acid: This compound shares a similar cyclohexyl ring structure but differs in its functional groups.
This compound: The presence of the benzeneethanol moiety distinguishes it from other cyclohexyl derivatives.
The unique combination of aromatic and aliphatic elements in this compound sets it apart from other compounds, making it a valuable subject of study in various scientific fields .
特性
CAS番号 |
73823-82-2 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
2-[4-[3-(methylamino)cyclohexyl]phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c1-16-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h5-8,14-17H,2-4,9-11H2,1H3 |
InChIキー |
SFWPRTVTWQFLQD-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCC(C1)C2=CC=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


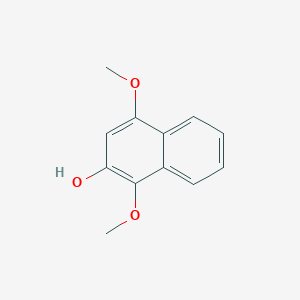
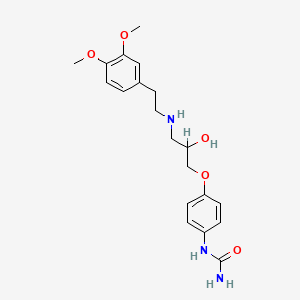
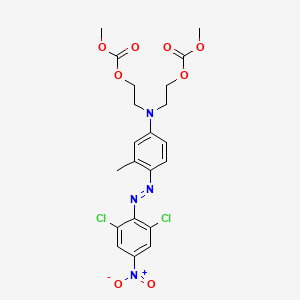
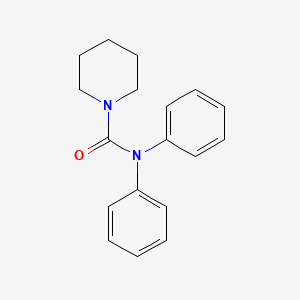
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
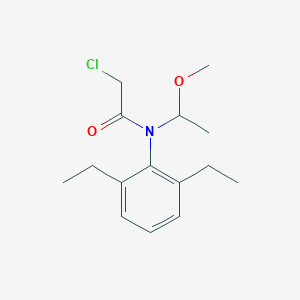
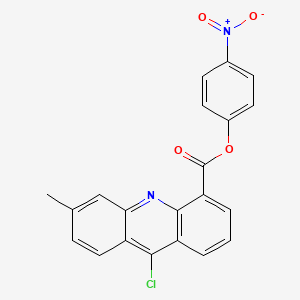

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
